Propionic Acid Propionic Acid Propionic acid is a colorless liquid with a sharp rancid odor. Produces irritating vapor. (USCG, 1999)
Propionic acid, [solution] appears as a clear oily aqueous liquid with a pungent rancid odor. Burns skin and the vapors irritate mucous membranes. Corrosive to most metals and tissue.
Propionic acid is a short-chain saturated fatty acid comprising ethane attached to the carbon of a carboxy group. It has a role as an antifungal drug. It is a short-chain fatty acid and a saturated fatty acid. It is a conjugate acid of a propionate.
Sodium propionate is the sodium salt of propionic acid that exists as colorless, transparent crystals or a granular crystalline powder. It is considered generally recognized as safe (GRAS) food ingredient by FDA, where it acts as an antimicrobial agent for food preservation and flavoring agent. Its use as a food additive is also approved in Europe. Sodium propionate is is prepared by neutralizing propionic acid with sodium hydroxide. Sodium propionate was previously approved in Canada as an active ingredient in Amino-Cerv (used to treat inflammation or injury of the cervix).
Propionic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Propionic Acid is a natural product found in Ipomoea leptophylla, Angelica gigas, and other organisms with data available.
Propionic acid (PA) is widely used as an antifungal agent in food. It is present naturally at low levels in dairy products and occurs ubiquitously, together with other short-chain fatty acids (SCFA), in the gastro-intestinal tract of humans and other mammals as an end-product of the microbial digestion of carbohydrates. It has significant physiological activity in animals. PA is irritant but produces no acute systemic effects and has no demonstrable genotoxic potential. Propionic aciduria is one of the most frequent organic acidurias, a disease that comprise many various disorders. The outcome of patients born with Propionic aciduria is poor intellectual development patterns, with 60% having an IQ less than 75 and requiring special education. Successful liver and/or renal transplantations, in a few patients, have resulted in better quality of life but have not necessarily prevented neurological and various visceral complications. These results emphasize the need for permanent metabolic follow-up whatever the therapeutic strategy. Decreased early mortality, less severe symptoms at diagnosis, and more favorable short-term neurodevelopmental outcome were recorded in patients identified through expanded newborn screening. (A3502, A3503, A3504).
propionic acid is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name: Vulcanchem
CAS No.: 68990-37-4
VCID: VC14469191
InChI: InChI=1S/C3H6O2/c1-2-3(4)5/h2H2,1H3,(H,4,5)
SMILES:
Molecular Formula: C3H6O2
C3H6O2
CH3CH2COOH
Molecular Weight: 74.08 g/mol

Propionic Acid

CAS No.: 68990-37-4

Cat. No.: VC14469191

Molecular Formula: C3H6O2
C3H6O2
CH3CH2COOH

Molecular Weight: 74.08 g/mol

* For research use only. Not for human or veterinary use.

Propionic Acid - 68990-37-4

CAS No. 68990-37-4
Molecular Formula C3H6O2
C3H6O2
CH3CH2COOH
Molecular Weight 74.08 g/mol
IUPAC Name propanoic acid
Standard InChI InChI=1S/C3H6O2/c1-2-3(4)5/h2H2,1H3,(H,4,5)
Standard InChI Key XBDQKXXYIPTUBI-UHFFFAOYSA-N
Canonical SMILES CCC(=O)O
Boiling Point 285.3 °F at 760 mmHg (NTP, 1992)
141.1 °C
141 °C
286 °F
Colorform Colorless, oily liquid [Note: A solid below 5 degrees F]
Clear, colorless liquid
Flash Point 130 °F (NTP, 1992)
52 °C
126 °F (52 °C) (Closed cup)
54 °C c.c., 57 °C o.c.
126 °F
Melting Point -6.7 °F (NTP, 1992)
-21.5 °C
-20.7 °C
-21 °C
-6.7 °F
5 °F

Chemical Fundamentals of Propionic Acid

Molecular Structure and Physical Properties

Propionic acid, systematically named propanoic acid, belongs to the carboxylic acid family, characterized by a three-carbon chain terminating in a carboxyl group (-COOH). Its molecular formula, C₃H₆O₂, corresponds to a linear structure with the IUPAC Standard InChIKey XBDQKXXYIPTUBI-UHFFFAOYSA-N . Key physical properties include:

PropertyValueConditions
Density0.993 g/cm³20°C
Boiling Point141°C1 atm
Melting Point-20.7°C1 atm
Refractive Index1.38720°C
Enthalpy of Formation (ΔfH°)-455.8 ± 2.0 kJ/molGas phase

These properties derive from its polar carboxyl group and nonpolar hydrocarbon chain, enabling solubility in both aqueous and organic solvents .

Acidity and Reactivity

With a pKa of 4.87, propionic acid acts as a weak acid, dissociating in water to release protons (H⁺) and form propionate ions (CH₂CH₂COO⁻) . This acidity facilitates its role in esterification reactions, producing esters like methyl propionate used in fragrances and solvents. Hydrogenation reactions further convert propionic acid to propanol, a precursor in plasticizer synthesis.

Industrial Production Methods

Process Optimization

  • Reactor Design: Bubble column reactors enhance gas-liquid contact, minimizing side reactions.

  • Temperature Control: Maintaining 50–75°C prevents thermal degradation while ensuring reaction kinetics .

  • Pressure Management: Operating at 0.3–0.5 MPa optimizes oxygen solubility, balancing reaction rate and energy costs.

A comparative analysis of catalytic vs. non-catalytic methods reveals trade-offs:

ParameterCatalytic MethodNon-Catalytic Method
Propionaldehyde Conversion99.8%99.5%
Propionic Acid Selectivity95.7%97.8%
ByproductsAcetate, acetaldehydeEthyl formate, ethanol

The non-catalytic approach eliminates catalyst recovery steps, reducing production costs by ~15% .

Industrial and Agricultural Applications

Agricultural Preservation

Propionic acid’s antimicrobial properties make it indispensable in agriculture:

  • Animal Feed: Treating feed with 0.3–1.0% propionic acid inhibits mold growth, extending shelf life by 30–50% .

  • Grain Storage: Post-harvest application (2–5 kg/ton) reduces aflatoxin contamination in humid climates, preserving nutritional quality .

Pharmaceutical Innovations

In pharmaceuticals, propionic acid serves dual roles:

  • Antibacterial Agent: Topical formulations (2–5% concentration) treat acne by targeting Cutibacterium acnes .

  • Drug Synthesis: As a precursor, it contributes to nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen derivatives.

Toxicity CategoryEffect
IAcute eye/dermal irritation
IIIOral, inhalation toxicity

Subchronic rodent studies reveal forestomach lesions at high doses (≥500 mg/kg/day), though human trials show no significant effects below 1,000 mg/kg .

Thermodynamic and Spectroscopic Data

Thermochemical Properties

NIST-derived data underpin industrial process design:

PropertyValueMethod
ΔfH° (liquid)-510.8 ± 0.1 kJ/molCalorimetry
ΔvapH°55 ± 2 kJ/molEbulliometry

These values inform energy balances in distillation and purification systems .

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